

A Comparative Guide to $\alpha 7$ nAChR Agonists: AZD0328 vs. SSR180711

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Compound of Interest

Compound Name: AZD0328

Cat. No.: B1665928

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent $\alpha 7$ nicotinic acetylcholine receptor (nAChR) agonists: **AZD0328** and SSR180711. The information presented is collated from preclinical studies to assist researchers in evaluating these compounds for therapeutic development, particularly in the context of cognitive and neurological disorders.

At a Glance: Key Differences

Feature	AZD0328	SSR180711
Agonist Type	Full Agonist	Partial Agonist
Potency (Human $\alpha 7$)	High ($K_i \approx 3.0$ nM)	High ($K_i \approx 14$ nM)[1]
Selectivity	High selectivity over other nAChRs, but equipotent at 5-HT3 receptors[2]	High selectivity for $\alpha 7$ nAChRs
Reported In Vivo Effects	Enhances cortical dopamine release, improves learning and attention[1]	Increases acetylcholine and dopamine release, enhances episodic memory[3][4]
Development Status	Investigational	Investigational

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for **AZD0328** and SSR180711 based on available preclinical data.

Table 1: Receptor Binding Affinity (K_i, nM)

Compound	Human $\alpha 7$ nAChR	Rat $\alpha 7$ nAChR	Human 5-HT3A	Rat $\alpha 4\beta 2$ nAChR
AZD0328	3.0	4.7	12	140
SSR180711	14[1]	22[1]	-	>10,000

Lower K_i values indicate higher binding affinity.

Table 2: Functional Activity (EC₅₀ and Intrinsic Activity)

Compound	Species/System	EC ₅₀	Intrinsic Activity	Agonist Type
AZD0328	Human $\alpha 7$ (Xenopus oocytes)	338 nM	65%	Partial Agonist
Rat $\alpha 7$	150 nM	61%	Partial Agonist	
Human $\alpha 7$	2.9 μ M (whole cell current)	101% (vs ACh) [2]	Full Agonist[2]	
SSR180711	Human $\alpha 7$ (Xenopus oocytes)	4.4 μ M[3]	51%[3]	Partial Agonist[3]
Human $\alpha 7$ (GH4C1 cells)	0.9 μ M[3]	36%[3]	Partial Agonist[3]	

EC₅₀ represents the concentration for 50% of maximal response. Intrinsic activity is relative to a full agonist (e.g., Acetylcholine). Note that one source describes **AZD0328** as a full agonist[2], while another describes it as a partial agonist.

Table 3: Pharmacokinetic Parameters

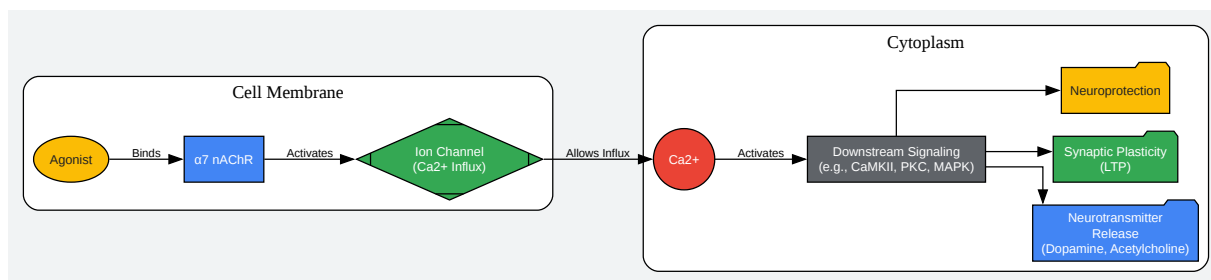
Compound	Species	Route	Tmax	Cmax	Half-life (t1/2)	Bioavailability (F)
AZD0328	Rat	Oral	2 hours (for peak dopamine release)[1]	-	-	CNS Penetrant[2]
SSR180711	Mouse	p.o.	-	-	-	Rapid brain penetration (ID50=8 mg/kg)[1]
Rat	i.p.	-	-	-	-	Rapid brain penetration

Data for a direct comparative pharmacokinetic profile is limited. The table reflects available information.

Signaling Pathways and Experimental Workflows

$\alpha 7$ nAChR Signaling Pathway

Activation of the $\alpha 7$ nAChR, a ligand-gated ion channel, leads to an influx of cations, most notably Ca^{2+} . This increase in intracellular calcium triggers downstream signaling cascades implicated in neurotransmitter release, synaptic plasticity, and neuroprotection.

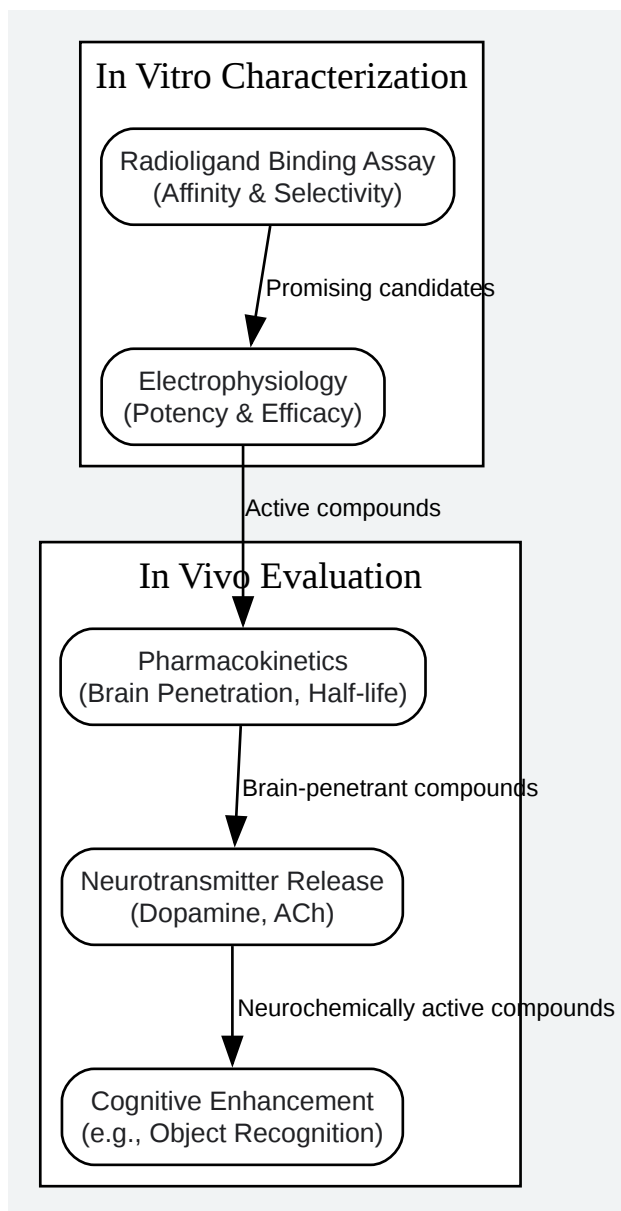


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$\alpha 7$ nAChR activation and downstream signaling.

Experimental Workflow: Agonist Evaluation

The evaluation of novel $\alpha 7$ nAChR agonists typically follows a multi-step process from in vitro characterization to in vivo efficacy models.



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Typical workflow for $\alpha 7$ nAChR agonist evaluation.

Logical Comparison: AZD0328 vs. SSR180711

This diagram highlights the key distinguishing features between the two agonists.

AZD0328				SSR180711			
Full Agonist	High Potency (K _i = 3 nM)	Equipotent at 5-HT ₃	Increases Dopamine Release	Partial Agonist	High Potency (K _i = 14 nM)	Highly Selective for α ₇	Increases ACh & Dopamine Release

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- To cite this document: BenchChem. [A Comparative Guide to α₇ nAChR Agonists: AZD0328 vs. SSR180711]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665928#azd0328-versus-ssr180711-as-7-nachr-agonists]

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